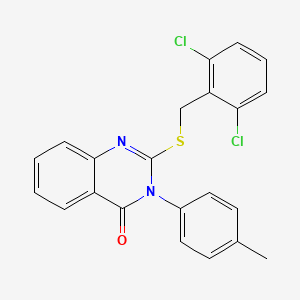

2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((2,6-Dichlorbenzyl)thio)-3-(4-methylphenyl)-4(3H)-chinazolinon umfasst in der Regel einen mehrstufigen Prozess. Ein gängiges Verfahren umfasst die folgenden Schritte:

Bildung von 2,6-Dichlorbenzylthiol: Dies wird durch Umsetzen von 2,6-Dichlorbenzylchlorid mit Natriumsulfid in einem wässrigen Medium erreicht.

Synthese von 4-Methylphenylchinazolinon: Dies beinhaltet die Cyclisierung von 4-Methylanthranilsäure mit Formamid unter sauren Bedingungen.

Kupplungsreaktion: Der letzte Schritt ist die Kupplung von 2,6-Dichlorbenzylthiol mit 4-Methylphenylchinazolinon in Gegenwart einer Base wie Kaliumcarbonat in einem organischen Lösungsmittel wie Dimethylformamid (DMF).

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dazu könnten der Einsatz von Durchflussreaktoren, fortschrittliche Reinigungsverfahren und Prinzipien der grünen Chemie gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((2,6-Dichlorbenzyl)thio)-3-(4-methylphenyl)-4(3H)-chinazolinon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, um den Chinazolinonring zu reduzieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; wird typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; wird üblicherweise unter wasserfreien Bedingungen durchgeführt.

Substitution: Nukleophile wie Amine oder Thiole; Reaktionen werden oft in polaren aprotischen Lösungsmitteln wie DMF oder DMSO durchgeführt.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Reduzierte Chinazolinonderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

2-((2,6-Dichlorbenzyl)thio)-3-(4-methylphenyl)-4(3H)-chinazolinon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

Medizin: Wird auf seine krebshemmende, entzündungshemmende und antimikrobielle Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von 2-((2,6-Dichlorbenzyl)thio)-3-(4-methylphenyl)-4(3H)-chinazolinon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, indem sie an ihre aktiven Stellen oder allosterischen Stellen bindet, was zu Veränderungen ihrer Funktion führt. Die genauen beteiligten Wege hängen vom spezifischen biologischen Kontext und den Zielmolekülen ab.

Wirkmechanismus

The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-((2,6-Dichlorbenzyl)thio)-4(3H)-chinazolinon: Fehlt die 4-Methylphenylgruppe, was sich auf ihre biologische Aktivität auswirken kann.

3-(4-Methylphenyl)-4(3H)-chinazolinon: Fehlt die 2,6-Dichlorbenzylthiogruppe, was möglicherweise ihre chemische Reaktivität und biologischen Eigenschaften verändert.

Einzigartigkeit

2-((2,6-Dichlorbenzyl)thio)-3-(4-methylphenyl)-4(3H)-chinazolinon ist aufgrund des Vorhandenseins sowohl der 2,6-Dichlorbenzylthio- als auch der 4-Methylphenylgruppe einzigartig.

Biologische Aktivität

2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15Cl2N3OS. It features a quinazolinone core substituted with a dichlorobenzylthio group and a 4-methylphenyl moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 367.29 g/mol |

| Density | Not specified |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other quinazolinone derivatives that target penicillin-binding proteins (PBPs). This inhibition leads to bactericidal effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Biological Activity and Efficacy

-

Antimicrobial Activity :

- In vitro Studies : This compound has shown potent activity against various bacterial strains, including MRSA. In a study evaluating its effects on MRSA, it demonstrated low minimum inhibitory concentration (MIC) values, indicating high efficacy .

- Case Study : A mouse model of infection revealed that this compound significantly reduced bacterial load and improved survival rates when administered alongside conventional antibiotics .

- Anticancer Potential :

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the dichlorobenzylthio group is essential for enhancing the antimicrobial potency of the quinazolinone scaffold. Variations in substituents on the phenyl rings significantly affect the compound's biological activity. For instance, modifications to the 4-methylphenyl group can lead to varying degrees of efficacy against different microbial strains .

Eigenschaften

CAS-Nummer |

476486-13-2 |

|---|---|

Molekularformel |

C22H16Cl2N2OS |

Molekulargewicht |

427.3 g/mol |

IUPAC-Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C22H16Cl2N2OS/c1-14-9-11-15(12-10-14)26-21(27)16-5-2-3-8-20(16)25-22(26)28-13-17-18(23)6-4-7-19(17)24/h2-12H,13H2,1H3 |

InChI-Schlüssel |

WGCCLFDCUHTITK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.